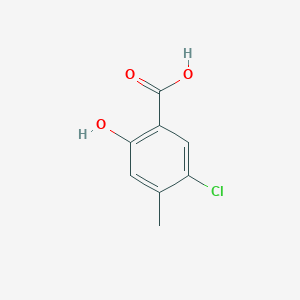
(2E)-1-(3,4-Dichlorophenyl)-3-phenylprop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-1-(3,4-Dichlorophenyl)-3-phenylprop-2-en-1-one, commonly referred to as DCPP, is a compound belonging to the family of organochlorines. It is an organic molecule composed of two rings of carbon and hydrogen atoms, linked together by a double bond. DCPP is used in a variety of scientific research applications, including as a reagent in organic synthesis, and as an inhibitor in biochemical studies.
Wissenschaftliche Forschungsanwendungen
DCPP is used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as an inhibitor in biochemical studies, and as a catalyst in the synthesis of other compounds. It has also been used in the study of the effects of environmental pollutants on human health, and in the development of new drugs and drug delivery systems.
Wirkmechanismus
The mechanism of action of DCPP is not fully understood. It is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Inhibition of COX-2 may reduce inflammation and pain. DCPP has also been shown to inhibit the activity of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
DCPP has been shown to have a variety of biochemical and physiological effects. In animal studies, DCPP has been shown to reduce inflammation and pain, as well as to reduce the proliferation of cancer cells. It has also been shown to have antimicrobial and antioxidant properties. In humans, DCPP has been shown to reduce the symptoms of asthma and allergies, as well as to reduce the risk of certain types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
DCPP has several advantages as a reagent in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is non-toxic and non-carcinogenic. However, it is also a relatively weak inhibitor of COX-2 and cytochrome P450, and it is not suitable for use in some biochemical studies.
Zukünftige Richtungen
The potential future directions for DCPP research include further exploration of its anti-inflammatory and anti-cancer properties, as well as its potential use in the development of new drugs and drug delivery systems. Additionally, further research could be conducted to explore the effects of DCPP on other biochemical pathways, such as those involved in the metabolism of drugs and other compounds. Additionally, further research could be conducted to explore the potential of DCPP as a therapeutic agent in other diseases and conditions.
Synthesemethoden
DCPP can be synthesized in a laboratory setting via a two-step process. The first step involves the reaction of 3,4-dichlorophenol and phenylmagnesium bromide to form the intermediate, 1-(3,4-dichlorophenyl)-3-phenylprop-2-en-1-ol. This intermediate is then reacted with sodium borohydride to form the final product, DCPP.
Eigenschaften
IUPAC Name |
(E)-1-(3,4-dichlorophenyl)-3-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2O/c16-13-8-7-12(10-14(13)17)15(18)9-6-11-4-2-1-3-5-11/h1-10H/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APDLDPJVXCOGTA-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59826-47-0 |
Source


|
| Record name | NSC242263 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=242263 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


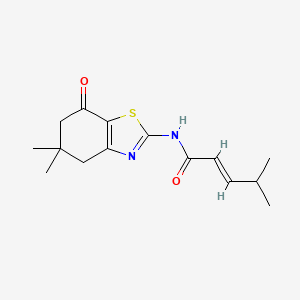
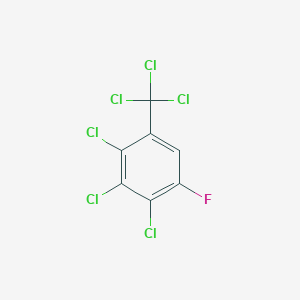
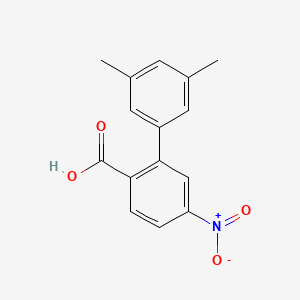

![2,6-Bis-[1-(2,6-diisopropylphenylimino)-ethyl]pyridine iron(II) chloride](/img/structure/B6321679.png)
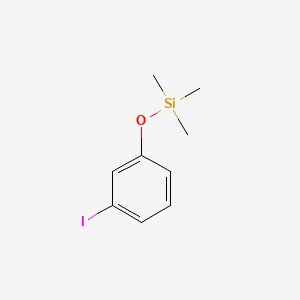

![{2,6-Bis[1-(N-2-isopropylphenylimino)ethyl]pyridine}-iron(II)-dichloride](/img/structure/B6321701.png)


